

Spectroscopic Profile of 2-Bromo-3,5-difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3,5-difluoroaniline

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the aromatic compound **2-Bromo-3,5-difluoroaniline**. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted data and comparative analysis of structurally similar compounds to offer a robust spectroscopic profile.

Predicted and Comparative Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Bromo-3,5-difluoroaniline**. The data is organized into tables for clarity and ease of comparison, a crucial aspect for researchers in the field.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.^{[1][2][3][4]} For **2-Bromo-3,5-difluoroaniline** ($C_6H_4BrF_2N$), the predicted monoisotopic mass is 206.94952 Da.^{[5][6]} The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.

Adduct	Predicted m/z
[M+H] ⁺	207.95680
[M+Na] ⁺	229.93874
[M-H] ⁻	205.94224
[M+NH ₄] ⁺	224.98334
[M+K] ⁺	245.91268
[M+H-H ₂ O] ⁺	189.94678
[M+HCOO] ⁻	251.94772
[M+CH ₃ COO] ⁻	265.96337
[M] ⁺	206.94897
[M] ⁻	206.95007

Data sourced from PubChem CID 270688.[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[\[1\]](#)[\[2\]](#)[\[4\]](#)

The ¹H NMR spectrum of **2-Bromo-3,5-difluoroaniline** is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. For comparison, the experimental ¹H NMR data for the related compound 3,5-Difluoroaniline is presented below.

Comparative ¹H NMR Data: 3,5-Difluoroaniline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.25 - 6.35	m	3H	Aromatic CH
3.70	br s	2H	-NH ₂

Solvent: CDCl₃. Data is representative and may vary based on experimental conditions.

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbon atoms attached to electronegative atoms (Br, F, N) will be significantly deshielded and appear at higher chemical shifts.

Comparative ¹³C NMR Data: 3,5-Difluoroaniline

Chemical Shift (ppm)	Assignment
164.5 (d, J=243 Hz)	C-F
149.5 (t, J=14 Hz)	C-NH ₂
99.0 (t, J=26 Hz)	C-H adjacent to C-F
95.5 (t, J=9 Hz)	C-H between two C-F atoms

Solvent: CDCl₃. Data is representative and may vary based on experimental conditions.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.^[7] The spectrum of **2-Bromo-3,5-difluoroaniline** is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Expected ¹⁹F NMR Chemical Shift Ranges

Type of Fluorine Compound	Chemical Shift Range (ppm) (Relative to CFCl ₃)
Aryl-F	+80 to +170

Data from general ^{19}F NMR chemical shift tables.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][2][4]

Expected IR Absorption Bands for **2-Bromo-3,5-difluoroaniline**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3500	N-H stretch (asymmetric)	Amine (-NH ₂)
3300 - 3400	N-H stretch (symmetric)	Amine (-NH ₂)
1600 - 1650	N-H bend	Amine (-NH ₂)
1550 - 1620	C=C stretch	Aromatic Ring
1200 - 1400	C-N stretch	Aromatic Amine
1100 - 1300	C-F stretch	Aryl Fluoride
550 - 750	C-Br stretch	Aryl Bromide

These are general ranges and the exact peak positions can be influenced by the overall molecular structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

Sample Preparation

For NMR analysis, the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. For IR spectroscopy, a solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For MS, the sample is typically dissolved in a suitable volatile solvent like methanol or acetonitrile.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR: Standard parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A larger spectral width (0 to 220 ppm) is used. Due to the low natural abundance of ^{13}C , a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum.
- ^{19}F NMR: A specific probe tuned to the fluorine frequency is required. The chemical shifts are referenced to an internal or external standard, commonly CFCl_3 .

IR Spectroscopy

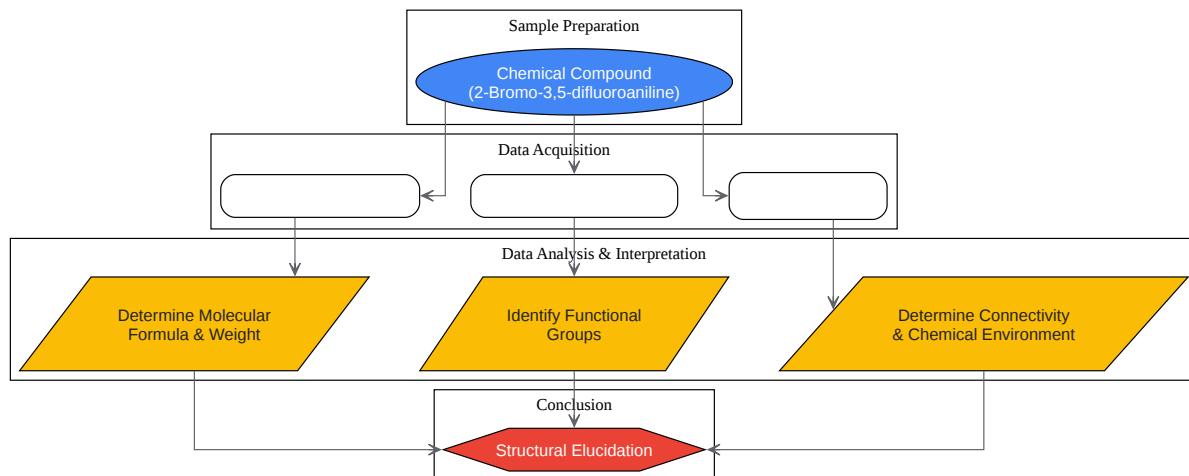
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Procedure: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
- Procedure: The sample solution is introduced into the ion source. For ESI, the sample is ionized by applying a high voltage to a capillary. The resulting ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis is crucial for the efficient and accurate identification of a chemical compound. The following diagram illustrates a typical workflow.



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A generalized workflow for the spectroscopic identification of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Bromo-3,5-difluoroaniline**. For definitive structural confirmation, the acquisition of experimental data is recommended. The provided comparative data and protocols serve as a valuable resource for researchers working with this and related compounds.

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